Z-Tyr-OtBu.H2O
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Overview
Description
Z-Tyr-OtBu.H2O, also known as N-Cbz-L-tyrosine tert-butyl ester monohydrate, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis and as a building block in organic chemistry. The compound has the molecular formula C21H25NO5 and a molecular weight of 371.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Tyr-OtBu.H2O can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl L-tyrosinate with benzyl chloroformate in the presence of sodium carbonate in diethyl ether at 25°C for 3 hours . This reaction yields this compound with a high purity of 98% .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Z-Tyr-OtBu.H2O undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl protecting group can be removed under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Hydrogenation is typically carried out using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and deprotected amino acids.
Substitution: Deprotected tyrosine derivatives.
Scientific Research Applications
Z-Tyr-OtBu.H2O has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Z-Tyr-OtBu.H2O is primarily related to its role as a protected amino acid derivative. The benzyl protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites. This makes it a valuable intermediate in peptide synthesis and other organic reactions. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
N-Cbz-L-tyrosine: Similar structure but without the tert-butyl ester group.
Fmoc-Tyr-OtBu: Another protected tyrosine derivative with a different protecting group.
Methyl L-tyrosinate: A methyl ester derivative of tyrosine.
Uniqueness
Z-Tyr-OtBu.H2O is unique due to its combination of the benzyl protecting group and the tert-butyl ester group. This dual protection allows for selective reactions and makes it a versatile intermediate in organic synthesis. Its high purity and stability also contribute to its widespread use in research and industry.
Properties
IUPAC Name |
tert-butyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMZOLWSSDIXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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